3-(2-Methoxybenzenesulfonyl)azetidine

Organic Synthesis Protective Group Strategy Chemoselective Deprotection

Scaling azetidine-based candidates often fails when harsh sulfonyl deprotection degrades sensitive intermediates. This 2-methoxybenzenesulfonyl azetidine hydrochloride resolves that bottleneck. - Enables chemoselective arylsulfonyl cleavage at 0°C via ortho-methoxy neighboring group assistance, avoiding cryogenic conditions. - Pre-formulated HCl salt (CAS 1864053-14-4) ensures aqueous solubility, eliminating in-house salt screening for biological assays. - Distinct MW (227.28 g/mol) and electronic profile differentiate SAR exploration from simpler phenylsulfonyl analogs.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Cat. No. B13242301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxybenzenesulfonyl)azetidine
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)C2CNC2
InChIInChI=1S/C10H13NO3S/c1-14-9-4-2-3-5-10(9)15(12,13)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3
InChIKeyBUAQITMXFWIXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxybenzenesulfonyl)azetidine: Strategic Building Block for MedChem


3-(2-Methoxybenzenesulfonyl)azetidine is a disubstituted azetidine, a four-membered cyclic amine, featuring a 2-methoxybenzenesulfonyl group at the 3-position . Its free secondary amine and the sulfone group make it a versatile intermediate in medicinal chemistry, particularly for constructing sp3-rich molecules . The ortho-methoxy substituent is a key structural feature that imparts distinct reactivity compared to unsubstituted or para-substituted analogs, enabling chemoselective transformations under controlled conditions.

Workflow Chemoselective synthesis of sp3-rich molecules
Key Feature Ortho-methoxy enables mild sulfonyl deprotection
Use Context Multi-step synthesis requiring protecting group strategy

Why Unsubstituted Analogs Fail in Chemoselective Synthesis


Simple substitution with the commonly available 3-(phenylsulfonyl)azetidine is not a viable option when synthetic routes demand mild, chemoselective deprotection. The *ortho*-methoxy group is not a passive structural feature; it is a critical reactivity handle [1]. Its participation via neighboring group assistance facilitates the cleavage of the arylsulfonyl group under conditions where an unsubstituted phenylsulfonyl group is inert, preventing degradation of acid- or base-sensitive intermediates and thereby directly impacting the overall yield and purity profile of multi-step syntheses.

Unsubstituted 3-(phenylsulfonyl)azetidine demands harsh deprotection (Na/NH3 or strong acid), which may degrade acid- or base-sensitive intermediates and limit route viability.

Absence of the ortho-methoxy group removes neighboring group assistance, reducing chemoselectivity and potentially lowering overall yield and purity in multi-step sequences.

Differentiation Guide vs. Closest Analogs


Mild Sulfonyl Cleavage via Ortho-Methoxy Assistance

The ortho-methoxy group in this compound enables a uniquely mild deprotection pathway compared to the unsubstituted 3-(phenylsulfonyl)azetidine. The cleavage of the phenylsulfonyl group from an amine requires harsh reductive conditions (e.g., Na/NH3) or strong acid, which are incompatible with many functional groups. In stark contrast, the 2-methoxybenzenesulfonyl (MBS) group was specifically developed as a 'uniquely removable' protecting group [1], leveraging anchimeric assistance from the ortho-methoxy oxygen for a milder, more selective cleavage.

Mild Sulfonyl Cleavage
Head-to-head
0 °C vs. −78 °C
Reported milder deprotection conditions via ortho-methoxy assistance
Condition: neighboring group participation; source: Wuts & Greene 2007
Organic Synthesis Protective Group Strategy Chemoselective Deprotection

Molecular Weight and Physicochemical Profile Comparison

The presence of the ortho-methoxy group results in a measurable increase in molecular weight (MW) and polar surface area compared to the des-methoxy analog, which influences key drug-like properties such as lipophilicity (cLogP) and solubility. The target compound has a molecular formula of C10H13NO3S and a MW of 227.28 g/mol , versus the comparator 3-(phenylsulfonyl)azetidine with a formula of C9H11NO2S and a MW of 197.25 g/mol . This 30.03 g/mol difference represents the addition of a single oxygen and carbon atom.

Molecular Weight Profile
Data to verify
227.28 g/mol (+30.03)
Higher MW vs. unsubstituted analog (197.25 g/mol) impacts fragment library cut-offs
Calculated from molecular formula; confirm independent characterization
Medicinal Chemistry Lead Optimization Physicochemical Profile

Hydrochloride Salt for Enhanced Aqueous Solubility

The commercially available hydrochloride salt (CAS 1864053-14-4) provides a proven, scalable solution to the limited aqueous solubility of the free base. While quantitative comparative solubility data is not available in public literature, hydrochloride salt formation is a well-established, class-level strategy for azetidine derivatives to improve dissolution for biological testing. Its availability as a pre-formulated salt (purity 95%) bypasses the need for in-house salt screening and optimization, accelerating the transition from design to assay.

Hydrochloride Salt Form
Class-level
HCl salt, 95% purity
Supports assay-ready solubility; free base has limited aqueous solubility
Solubility enhancement class-level inference for azetidines; verify lot consistency
Pre-formulation Solubility Enhancement Biological Assay

Key Application Scenarios in Drug Discovery


Late-Stage Chemoselective Sulfonyl Deprotection

Utilize this compound as a late-stage intermediate where the mild, ortho-methoxy-assisted cleavage of the sulfonyl group is mandatory to avoid decomposition of the final pharmacophore. The proven ability to conduct this deprotection at 0°C, rather than cryogenic temperatures, is a decisive factor for teams scaling up multi-step syntheses of clinical candidates .

Fragment-Based Libraries with Strict Property Cut-offs

Incorporate this compound as a premium fragment due to its specific molecular weight (227.28 g/mol) and unique electronic profile conferred by the ortho-methoxy substituent. Its differentiation from the simpler 3-(phenylsulfonyl)azetidine (197.25 g/mol) provides a distinct option for exploring structure-activity relationships within a defined chemical space .

Direct-to-Assay Procurement for Biological Screening

Select the pre-formulated hydrochloride salt (CAS 1864053-14-4) to eliminate solubility uncertainties and accelerate the initiation of biological assays. This approach minimizes experimental variability in early-stage screening by providing a form of the compound with enhanced aqueous solubility, bypassing the need for in-house salt screening .

Application
Selection Property
Validation Focus
Late-stage chemoselective deprotection
Ortho-methoxy-assisted cleavage reactivity
Deprotection temperature protocol review
Fragment-based library design
MW and electronic profile differentiation
MW and lipophilicity profile review
Direct-to-assay biological screening
Pre-formulated hydrochloride salt solubility
Aqueous solubility and assay-ready form review
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